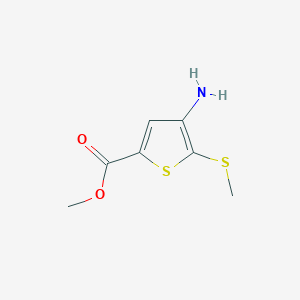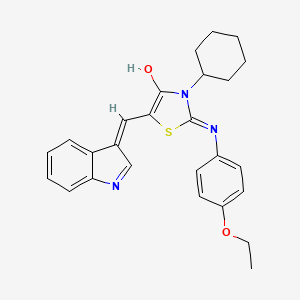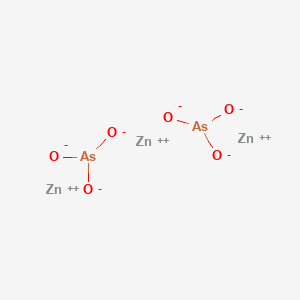
Zinc arsenite
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Zinc arsenite is an inorganic compound composed of zinc, arsenic, and oxygen. It is typically encountered as a white powder and is known for its toxicity. Historically, it has been used as a wood preservative and insecticide due to its biocidal properties. its use is tightly regulated because of the severe health risks associated with arsenic compounds .
Méthodes De Préparation
Zinc arsenite can be synthesized through various methods. One common synthetic route involves the reaction of zinc oxide with arsenious acid. The reaction conditions typically include controlled temperature and pH levels to ensure the formation of this compound. Industrial production methods often involve the precipitation of this compound from a solution containing zinc and arsenic ions .
Analyse Des Réactions Chimiques
Zinc arsenite undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form zinc arsenate.
Reduction: It can be reduced under specific conditions, although this is less common.
Substitution: this compound can participate in substitution reactions where arsenic is replaced by other elements or compounds.
Common reagents used in these reactions include strong acids and bases, which can alter the oxidation state of arsenic and zinc. Major products formed from these reactions include zinc arsenate and other zinc compounds .
Applications De Recherche Scientifique
Zinc arsenite has several applications in scientific research:
Chemistry: It is used in the study of arsenic compounds and their reactions.
Biology: Research on this compound helps understand the toxicological effects of arsenic on biological systems.
Medicine: While not commonly used directly in medicine, studies on this compound
Propriétés
Numéro CAS |
28837-97-0 |
|---|---|
Formule moléculaire |
As2O6Zn3 |
Poids moléculaire |
442.0 g/mol |
Nom IUPAC |
trizinc;diarsorite |
InChI |
InChI=1S/2AsO3.3Zn/c2*2-1(3)4;;;/q2*-3;3*+2 |
Clé InChI |
XHXZYMKBDDMBAO-UHFFFAOYSA-N |
SMILES canonique |
[O-][As]([O-])[O-].[O-][As]([O-])[O-].[Zn+2].[Zn+2].[Zn+2] |
Description physique |
Colorless solid soluble in acids, but insoluble in water; [Hawley] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


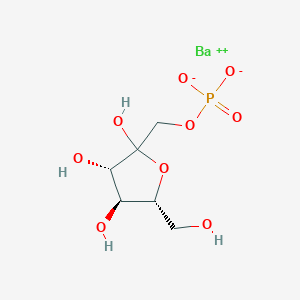
![methyl N-{[5-bromo-2-(propylsulfanyl)pyrimidin-4-yl]carbonyl}glycinate](/img/structure/B13824636.png)
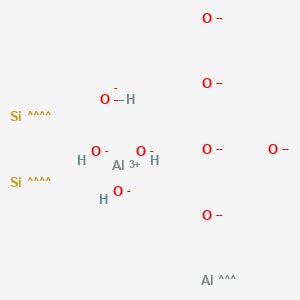
![Benzo[c]phenanthrene-5-carbaldehyde](/img/structure/B13824641.png)
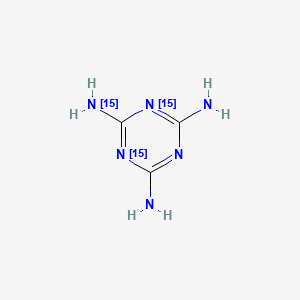
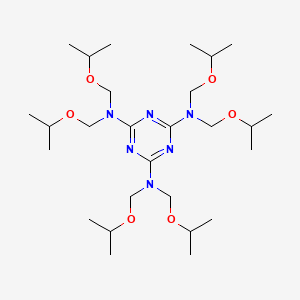
![3-[(2E)-2-[(2E)-2-[3-[(E)-2-[3-(3-aminopropyl)-1,1-dimethylbenzo[e]indol-3-ium-2-yl]ethenyl]-2-chlorocyclohex-2-en-1-ylidene]ethylidene]-1,1-dimethylbenzo[e]indol-3-yl]propan-1-amine;bromide;dihydrobromide](/img/structure/B13824651.png)
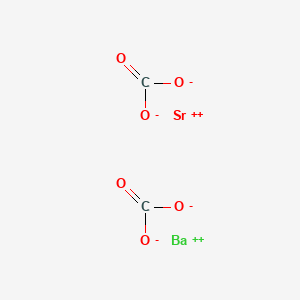
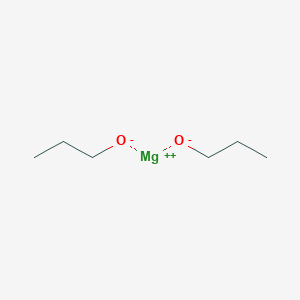
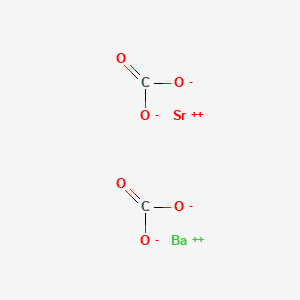
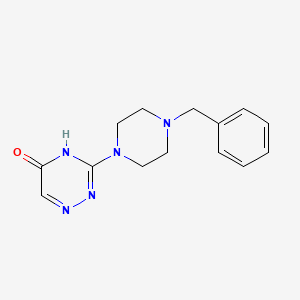
![[2-(1,3-Dioxan-2-yl)phenyl]methanol](/img/structure/B13824693.png)
